3-[3-(Trifluoromethyl)phenoxy]aniline chemical properties
3-[3-(Trifluoromethyl)phenoxy]aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis methodologies, and predicted biological significance of 3-[3-(Trifluoromethyl)phenoxy]aniline (CAS No. 625106-28-7). This molecule is of interest to the drug discovery and medicinal chemistry sectors due to the presence of the trifluoromethyl group, a moiety known to enhance key pharmacological parameters. The trifluoromethyl group can significantly improve lipophilicity, metabolic stability, and the binding affinity of drug candidates to their targets.[1][2][3][4][5]
Given the limited availability of experimental data for this specific isomer, this guide combines reported information with predicted properties and established synthetic protocols for structurally related compounds. All quantitative data, both experimental and predicted, are summarized for clarity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 625106-28-7 | N/A |
| Molecular Formula | C₁₃H₁₀F₃NO | [6] |
| Molecular Weight | 253.22 g/mol | [6] |
| Physical State | Yellow oil | [6] |
| Boiling Point | N/A (Predicted: ~350-400 °C) | [6] |
| Melting Point | N/A | [6] |
| Density | N/A | [6] |
| Solubility | N/A | [6] |
| pKa (predicted) | ~3.5 (amine) |
Note: Predicted values are based on computational models and should be confirmed by experimental data. The predicted pKa is estimated based on the electronic effects of the phenoxy and trifluoromethyl groups on the aniline nitrogen.
Potential Synthesis Methodologies
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline involves the formation of a diaryl ether linkage. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Experimental Protocol 1: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers using a copper catalyst, typically at elevated temperatures.[7][8][9]
Reaction Scheme:
Detailed Methodology:
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Reactant Preparation: To a dry reaction flask, add 3-aminophenol (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.1 eq.), a copper(I) catalyst such as CuI (0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation and often proceeds under milder conditions than the Ullmann condensation.[10][11]
Reaction Scheme:
Detailed Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction flask.
-
Reactant Addition: Add 3-bromophenol (1.0 eq.), 3-(trifluoromethyl)aniline (1.2 eq.), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 8-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-[3-(Trifluoromethyl)phenoxy]aniline.
Caption: Generalized workflow for the synthesis and purification of 3-[3-(Trifluoromethyl)phenoxy]aniline.
Predicted Biological Significance and Structure-Activity Relationships
While no specific biological activity has been reported for 3-[3-(Trifluoromethyl)phenoxy]aniline, the structural motifs present suggest potential pharmacological relevance.
The trifluoromethyl (-CF₃) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]
-
Modulated Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding and other non-covalent interactions with biological targets.[2][5]
The phenoxy aniline scaffold is present in a number of biologically active compounds. For instance, some phenoxyaniline derivatives have been investigated for their interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.[12] Others have shown potential as anti-inflammatory agents.[13]
The combination of these two moieties in 3-[3-(Trifluoromethyl)phenoxy]aniline makes it an interesting candidate for screening in various therapeutic areas, including oncology and infectious diseases, where trifluoromethylated compounds have shown promise.
The following diagram illustrates the potential influence of the key structural features of 3-[3-(Trifluoromethyl)phenoxy]aniline on its predicted pharmacological properties.
Caption: Conceptual diagram of the influence of structural moieties on predicted pharmacological properties.
Conclusion
3-[3-(Trifluoromethyl)phenoxy]aniline is a compound with limited experimentally determined data. However, based on its chemical structure, it is a promising molecule for further investigation in drug discovery programs. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. The synthesis of this compound is achievable through established methods such as the Ullmann condensation or Buchwald-Hartwig amination. Further experimental studies are required to fully elucidate its chemical properties and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
